Iso Cyclosporin H TFA Salt
Description
Contextualization within the Cyclosporin (B1163) Family and Research Significance
The cyclosporins are a class of cyclic, non-ribosomal peptides originally isolated from the fungus Tolypocladium inflatum. The most well-known member, Cyclosporin A (CsA), is a potent immunosuppressant widely used to prevent organ transplant rejection. nih.gov The cyclosporin family comprises over 30 structural analogues, each with variations in their amino acid sequence.
Cyclosporin H is a notable analogue that differs from Cyclosporin A by the substitution of L-methyl-valine at position 11 with its D-isomer. researchgate.net This seemingly minor change results in a significant structural transformation. researchgate.net Iso Cyclosporin H is a structural isomer of Cyclosporin H. researchgate.net While many cyclosporine analogues exhibit immunosuppressive properties, some also show potential as antiparasitic and antiviral agents, broadening their research significance. mdpi.com Iso Cyclosporin H is often studied as an impurity or a related compound of Cyclosporin. veeprho.com
Overview of Isomeric Forms and Their Research Implications
The existence of isomeric forms is a critical aspect of cyclosporin research. Isomers are molecules that have the same molecular formula but different arrangements of atoms. In the context of cyclosporins, this includes structural isomers and stereoisomers (enantiomers and diastereomers).
The conversion of Cyclosporin A to its structural isomer, isocyclosporin A, can occur through an acid-catalyzed N → O peptidyl rearrangement. nih.gov This isomerization is a key area of study as it can affect the compound's biological activity and stability. google.comresearchgate.net For instance, the immunosuppressive activity of Cyclosporin A is linked to its ability to bind to cyclophilin, and conformational changes are crucial for this interaction. researchgate.net
The separation and analysis of cyclosporin isomers, such as Cyclosporin A, Cyclosporin H (an enantiomer of Cyclosporin A), and isocyclosporin A (a structural isomer), are significant challenges in analytical chemistry. researchgate.net Techniques like differential mobility spectrometry coupled with mass spectrometry are employed to distinguish between these closely related forms. researchgate.net The study of these isomers is vital for understanding structure-activity relationships and for the development of new therapeutic agents with improved efficacy and reduced toxicity. google.comgoogle.com
Role of Trifluoroacetic Acid Salt in Research Preparations
Trifluoroacetic acid (TFA) is a strong organic acid commonly used in peptide chemistry. google.comnih.gov In the context of Iso Cyclosporin H, the TFA salt form arises primarily from its use during the synthesis and purification processes.
Specifically, TFA is often employed in solid-phase peptide synthesis (SPPS) to cleave the synthesized peptide from the resin support. genscript.comambiopharm.comrsc.org It is also a common component of the mobile phase in reverse-phase high-performance liquid chromatography (RP-HPLC), a standard method for purifying peptides. nih.govambiopharm.comrsc.org Consequently, the final peptide product is often obtained as a TFA salt. genscript.com
The TFA counter-ion can influence the physicochemical properties of the peptide, such as its solubility and stability. genscript.comambiopharm.com While TFA salts are common in early-stage research due to the convenience of the purification process, it is important to note that TFA itself can have biological effects. rsc.orgbiorxiv.org Therefore, for certain biological assays, it may be necessary to exchange the TFA counter-ion for a more biologically compatible one, such as acetate (B1210297) or hydrochloride. genscript.comambiopharm.com The use of Iso Cyclosporin H as a TFA salt in research is therefore a practical consequence of its chemical synthesis and purification, providing a stable and soluble form for experimental use. google.com
Properties
Molecular Formula |
C₆₂H₁₁₁N₁₁O₁₂ .xTFA |
|---|---|
Molecular Weight |
1202.6111402 |
Synonyms |
(2S,3R,4R,6E)-3-Hydroxy-4-methyl-2-(methylamino)-6-octenoyl-(2S)-2-aminobutanoyl-N-methylglycyl-N-methyl-L-leucyl-L-valyl-N-methyl-L-leucyl-L-alanyl-D-alanyl-N-methyl-L-leucyl-N-methyl-L-leucyl-N-methyl-D-valine 11→1)-Lactone TFA Salt; 10-(N-Methyl- |
Origin of Product |
United States |
Synthetic Strategies and Chemical Derivatization for Research
Methods for Synthesis of Iso Cyclosporin (B1163) H and its Trifluoroacetic Acid Salt
The synthesis of Iso Cyclosporin H TFA Salt is a multi-step process that begins with the preparation of the free base, Iso Cyclosporin H, followed by a specific salification procedure. These steps are critical for obtaining the desired compound with high purity for research applications.
Preparation of Iso Cyclosporin H Base
The formation of iso-cyclosporins from their parent cyclosporin compounds is a well-documented acid-catalyzed intramolecular rearrangement. cas.czresearchgate.net This transformation, known as an N→O peptidyl shift, occurs at the N-methylated β-hydroxy amino acid residue, which in the case of Cyclosporin H is N-methyl-D-valine at position 11.
The synthesis of Cyclosporin H itself can be achieved through the acid-catalyzed isomerization of Cyclosporin A. google.com A common method involves heating Cyclosporin A in a polar organic solvent, such as dioxane, in the presence of an acid catalyst like methanesulfonic acid. google.com Under these acidic conditions, an equilibrium is established between the cyclosporin and its iso-form. The iso-cyclosporin can be converted back to the parent compound by raising the pH. cas.cz
To specifically isolate Iso Cyclosporin H, the parent compound, Cyclosporin H, is treated with a strong acid. A general procedure involves dissolving Cyclosporin H in an appropriate solvent and introducing an acid, such as sulfuric acid or methanesulfonic acid, to facilitate the N→O acyl transfer. google.com The reaction progress can be monitored by techniques like High-Performance Liquid Chromatography (HPLC) to determine the optimal point for quenching the reaction and isolating the Iso Cyclosporin H base, often through neutralization and chromatographic purification.
Table 1: Summary of Reaction Conditions for Iso-Cyclosporin Formation
| Starting Material | Acid Catalyst | Solvent | Key Transformation | Reference |
|---|---|---|---|---|
| Cyclosporin A | Methanesulfonic Acid | Dioxane | Isomerization to Cyclosporin H | google.com |
Salification Procedures with Trifluoroacetic Acid
Once the Iso Cyclosporin H free base is obtained and purified, it can be converted to its trifluoroacetic acid salt. This process, known as salification, is performed to enhance the compound's stability and solubility in certain solvents, which is advantageous for subsequent experimental use. google.com
The procedure generally involves dissolving the purified Iso Cyclosporin H base in a suitable organic solvent, such as diethyl ether or ethyl acetate (B1210297). google.com To this solution, an equimolar amount of trifluoroacetic acid (TFA) is added. The addition of TFA protonates the newly formed secondary amine in the iso-structure, leading to the formation of the TFA salt. The salt, being less soluble in the nonpolar solvent, typically precipitates out of the solution and can be collected by filtration, washed with a cold solvent to remove any unreacted starting materials, and then dried under a vacuum. The final product is a stable, solid form of this compound. google.comclearsynth.com
Considerations in Solid-Phase Peptide Synthesis for this compound Formation
Solid-Phase Peptide Synthesis (SPPS) offers a powerful alternative for constructing the linear undecapeptide precursor of Cyclosporin H. acs.orgacs.org This methodology involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support. mdpi.com
Several key considerations are relevant when using SPPS in the context of this compound:
Synthesis of N-methylated Peptides: Cyclosporins are rich in N-methylated amino acids, which can present significant challenges during SPPS, including slower and incomplete coupling reactions. acs.orgmdpi.com Optimized coupling reagents and reaction conditions are necessary to achieve a high yield of the full-length linear peptide.
Cleavage from Resin: The final step in SPPS is the cleavage of the synthesized peptide from the resin. This is typically accomplished using a strong acid cocktail, most commonly containing a high concentration of trifluoroacetic acid (TFA). mdpi.com
Potential for Isomerization: The strongly acidic conditions of the TFA cleavage step could potentially induce the N→O acyl shift, leading to the formation of the iso-cyclosporin structure concurrently with cleavage.
Cyclization and Salt Formation: Following cleavage, the linear peptide is cyclized in a solution phase under dilute conditions to favor intramolecular cyclization over intermolecular polymerization. purdue.edu If the iso-form was generated during cleavage, the resulting product after purification would be Iso Cyclosporin H, which would already be in its TFA salt form due to the cleavage cocktail used. Subsequent purification steps would be essential to isolate the desired this compound from any remaining parent Cyclosporin H or other byproducts.
Chemical Modification and Derivatization for Research Probes and Studies
The chemical structure of Iso Cyclosporin H provides a unique handle for derivatization, allowing for the creation of molecular probes to investigate biological processes.
Strategies for Generating Fluorescent Derivatives for Research Assays
The development of fluorescent immunoassays requires the synthesis of cyclosporin derivatives conjugated to fluorophores. nih.govlboro.ac.uk The iso-form of cyclosporins is particularly amenable to this type of modification. The intramolecular rearrangement from a cyclosporin to its iso-form exposes a secondary amine group, which is not present in the parent molecule's cyclic peptide backbone. nih.gov
This exposed secondary amine serves as a reactive site for conjugation with fluorescent labels. A common strategy involves reacting the iso-cyclosporin with a fluorescent dye that contains an amine-reactive group, such as an isothiocyanate or a sulfonyl chloride. For example, dansyl chloride can be reacted with the secondary amine of an iso-cyclosporin to produce a highly fluorescent derivative. nih.gov
Table 2: Examples of Fluorescent Labeling Strategies for Cyclosporin Derivatives
| Starting Material | Reactive Site | Labeling Reagent | Application | Reference |
|---|---|---|---|---|
| Isocyclosporin A | Exposed secondary amine | Dansyl Chloride | HPLC Fluorescence Assay | nih.gov |
This approach allows for the creation of tracers for use in competitive immunoassays, where the fluorescently labeled cyclosporin competes with unlabeled cyclosporin from a sample for binding to a specific antibody. nih.govmdpi.com
Derivatization for Enhanced Conformational and Binding Studies
The biological activity of cyclosporins is intimately linked to their three-dimensional conformation, which is known to be highly sensitive to the solvent environment. acs.orgnih.gov Cyclosporin H, an epimer of Cyclosporin A at the D-MeVal-11 position, exhibits a significantly different conformation and has a very low binding affinity for its primary intracellular receptor, cyclophilin. researchgate.netmdpi.com
Derivatization of Iso Cyclosporin H can be used to probe the structural requirements for molecular recognition and binding. By introducing various chemical groups at specific positions, researchers can study how these modifications affect the molecule's conformational equilibrium and its interaction with binding partners.
Methods for such studies include:
Hydrolysis and Amino Acid Analysis: The peptide backbone can be hydrolyzed, and the constituent amino acids can be derivatized (e.g., as tert-butyldimethylsilyl derivatives) for analysis by gas chromatography-mass spectrometry (GC-MS) to confirm the primary sequence and chirality of the amino acids. cas.cz
Conjugation for Functional Probes: The hydroxyl group of the unique MeBmt residue or the secondary amine of the iso-form can be used as attachment points for other molecules. For instance, creating a chloroacetate derivative provides a reactive site for further coupling, such as linking the molecule to squalene to form nanoparticles for cellular uptake and distribution studies. mdpi.com These derivatives serve as powerful tools to explore the molecule's behavior in complex biological systems.
By systematically modifying the structure of Iso Cyclosporin H, it is possible to gain deeper insights into the structure-activity relationships that govern the biological effects of this class of cyclic peptides. nih.govmdpi.com
Molecular Structure, Isomerism, and Conformational Dynamics Research
Structural Elucidation and Characterization Methodologies
The definitive characterization of Iso Cyclosporin (B1163) H TFA Salt relies on a combination of sophisticated analytical techniques. These methods are crucial for confirming its unique structure, assessing isomeric purity, and understanding its conformational behavior.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural and conformational analysis of cyclosporins. The ¹H NMR spectrum of cyclosporins is typically complex, often indicating an equilibrium of multiple conformers in solution. cas.cz For instance, even in a non-polar solvent like chloroform, where many cyclosporins show a single prevailing conformation, Cyclosporin H exhibits complex spectra suggestive of several co-existing forms, a behavior similar to that of isocyclosporins. cas.cz
To decipher these complex spectra and assess isomeric purity, advanced 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) are employed. These methods allow for the resolution of signals for individual conformers. acs.orgnih.gov For example, studies on Cyclosporin A and its isomer, isocyclosporin A, have demonstrated the ability of ¹H–¹³C gHSQC experiments to identify and distinguish up to 11 distinct conformers in solution. acs.orgnih.gov This level of detail is critical for confirming the identity of Iso Cyclosporin H and ensuring the absence of its parent compound, Cyclosporin H.
| Technique | Application | Key Findings | References |
|---|---|---|---|
| 1D ¹H NMR | Initial structural assessment and conformational complexity | Reveals complex spectra for Cyclosporin H in CDCl₃, indicating multiple conformers. | cas.cz |
| 2D COSY/TOCSY | Proton-proton correlation for sequential assignment of amino acid residues | Essential for assigning the complex proton resonances of the peptide backbone. | nih.gov |
| 2D ROESY/NOESY | Through-space proton correlations for 3D structure and conformational analysis | Identifies intramolecular hydrogen bonds and the spatial arrangement of residues. | cas.cznih.gov |
| ¹H–¹³C HSQC/HMBC | Carbon-proton correlation for resolving conformers and assigning carbon signals | Distinguishes signals from different conformers, allowing for isomeric purity assessment. | acs.orgnih.gov |
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of Iso Cyclosporin H. However, distinguishing it from Cyclosporin H based on mass alone is challenging due to their identical elemental composition. acs.org Furthermore, protonated cyclosporin molecules can undergo isomerization to isocyclosporin within the mass spectrometer's ion source, complicating analysis. researchgate.netconicet.gov.ar
To overcome these challenges, tandem mass spectrometry (MS/MS and MS³) techniques are utilized. nih.gov Collision-induced dissociation (CID) of the protonated molecule provides fragmentation patterns that can offer structural information. cas.cz A significant finding is that the N→O acyl shift is suppressed in doubly protonated cyclosporin ions ([M+2H]²⁺), allowing for unambiguous differentiation between cyclosporin and isocyclosporin isomers through their distinct fragmentation patterns. researchgate.net
Advanced methods coupling liquid chromatography (LC) or differential mobility spectroscopy (DMS) with MS have proven effective for separating isomers and conformers prior to mass analysis. acs.orgresearchgate.net DMS, in particular, can separate structural isomers like isocyclosporin A from enantiomers like Cyclosporin A and Cyclosporin H. acs.org Another successful approach involves the post-column addition of divalent metal ions (e.g., Ca²⁺, Cu²⁺, Zn²⁺). Cyclosporin A forms specific complexes with these metals that are not observed with isocyclosporin A, enabling their clear differentiation by MS. conicet.gov.ar
| Fragment Ion | m/z Value | Designation |
|---|---|---|
| b₉ | 934.8 | bi₂₋₃ |
| b₈ | 821.7 | bi₂₋₃ |
| b₇ | 694.6 | bi₂₋₃ |
| b₆ | 567.5 | bi₂₋₃ |
| b₅ | 496.4 | bi₂₋₃ |
| b₄ | 425.3 | bi₂₋₃ |
| b₃ | 298.2 | bi₂₋₃ |
| b₂ | 199.2 | bi₂₋₃ |
Note: The fragmentation pattern of Iso Cyclosporin H is expected to be similar due to in-source conversion, but separation techniques are required for unambiguous identification. cas.cz
Isomerization Pathways and Mechanisms
The formation of Iso Cyclosporin H from its parent compound, Cyclosporin H, is a specific chemical transformation involving an intramolecular rearrangement.
The isomerization of cyclosporins to their "iso" forms proceeds through an intramolecular N→O peptidyl shift (or acyl shift). cas.czacs.orgresearchgate.net This rearrangement is initiated by the β-hydroxyl group present in the side chain of the unique amino acid MeBmt ((4R)-4-[(E)-2-butenyl]-4,N-dimethyl-L-threonine). nih.govresearchgate.net Research indicates that the presence of the basic N-methylamino group of the MeBmt residue, which serves as a primary protonation site, is essential for the formation of isocyclosporin. nih.gov The reaction involves the nucleophilic attack of the hydroxyl group on the adjacent carbonyl carbon of the valine residue, leading to the opening of the main peptide ring and subsequent re-ligation to form the ester bond characteristic of the isocyclosporin structure.
The N→O peptidyl shift is catalyzed by acid. researchgate.netgoogle.com Kinetic studies on Cyclosporin A demonstrate that the rate of isomerization is directly dependent on the concentration of the acid catalyst. researchgate.netnih.gov The reaction is also significantly influenced by the choice of solvent; for instance, the rate is enhanced in alcohols with increasing dielectric constants. researchgate.netnih.gov The degradation of Cyclosporin A in aqueous solution at 37°C shows half-lives of 63 hours at pH 1.1 and 79 hours at pH 3.0. researchgate.net
This isomerization is a reversible process. The reverse reaction, the conversion of isocyclosporin back to cyclosporin, is extremely rapid in aqueous buffers compared to the forward reaction. nih.gov The rate of this reverse O→N acyl shift is pH-dependent, with studies on isocyclosporin A showing a kinetically generated pKa of 6.9 for the secondary amine group. nih.gov At higher pH values (pH 8-10), the reaction appears to be catalyzed by hydroxide ions. nih.gov
Conformational Landscape and Environmental Influences
Cyclosporins are known for their remarkable conformational flexibility, which is highly sensitive to the surrounding environment. This "chameleonic" behavior is crucial to their properties. nih.gov
The conformation of cyclosporins is profoundly affected by solvent polarity. nih.govnih.gov In apolar, non-polar solvents like chloroform or within a lipid membrane, cyclosporins tend to adopt a "closed" conformation. This structure is characterized by the formation of multiple intramolecular hydrogen bonds, which effectively shield the polar amide groups from the non-polar environment. nih.govresearchgate.net Conversely, in polar, protic solvents such as water or methanol, they favor an "open" conformation where the amide protons are exposed to form hydrogen bonds with the solvent. nih.govresearchgate.net
Iso Cyclosporin H, like other isocyclosporins, tends to exhibit multiple conformations even in less polar solvents. cas.cz Studies comparing Cyclosporin A and Cyclosporin H have revealed significant differences in their conformational dynamics. Ion mobility mass spectrometry shows that Cyclosporin A can form an extensive network of intramolecular hydrogen bonds, which is lacking in Cyclosporin H. nih.govsigmaaldrich.com Cyclosporin H is predominantly composed of a single, compact conformation with slower backbone dynamics, consistent with the absence of these stabilizing hydrogen bonds. nih.govsigmaaldrich.com The conformational landscape is also influenced by complexation with metal ions, which can induce substantial structural changes, including the cis-trans isomerization of peptide bonds. nih.govnih.gov
| Environment | Predominant Conformation | Key Structural Features | References |
|---|---|---|---|
| Apolar Solvents (e.g., Chloroform, Hexane) | Closed | Multiple intramolecular hydrogen bonds; polar groups shielded. | nih.govnih.govresearchgate.net |
| Polar Solvents (e.g., Water, Methanol) | Open | Few or no intramolecular hydrogen bonds; polar groups exposed to solvent. | nih.govresearchgate.net |
| Cyclosporin H Specifics | Compact Conformation | Lacks the extensive hydrogen bond network of Cyclosporin A; exhibits multiple conformers even in CDCl₃. | cas.cznih.govsigmaaldrich.com |
| Presence of Metal Ions (e.g., Ca²⁺, Mg²⁺) | Complex-Dependent | Significant structural changes, including cis-trans isomerization of peptide bonds. | nih.govnih.gov |
Impact of Solvent Systems on Conformational Flexibility
The conformation of cyclosporins is highly dependent on the polarity of the solvent. researchgate.netnih.gov This adaptability is crucial for their ability to permeate cell membranes. researchgate.net In environments of differing polarity, the peptide backbone undergoes significant rearrangement to minimize unfavorable interactions and stabilize the molecule.
In apolar solvents, such as chloroform (CDCl₃), cyclosporins typically adopt a "closed" conformation. nih.govnih.gov This structure is characterized by the formation of multiple intramolecular hydrogen bonds, which effectively shield the polar amide groups from the nonpolar solvent. For instance, studies on Cyclosporin A in chloroform have identified a rigid structure featuring a cis-peptide bond between the MeLeu⁹ and MeLeu¹⁰ residues and an antiparallel β-pleated sheet motif. nih.gov This compact conformation exposes the hydrophobic side chains to the solvent.
Conversely, in polar solvents like water, dimethyl sulfoxide (DMSO), or acetonitrile, cyclosporins tend to favor more "open" conformations. nih.gov In these states, the intramolecular hydrogen bonds are disrupted and replaced by hydrogen bonds with the solvent molecules. This results in a more extended and flexible peptide backbone. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for investigating these solvent-dependent conformational changes, providing insights into the averaged structural features of the molecule in different media. mdpi.comkpfu.ru While specific NMR data for Iso Cyclosporin H across a range of solvents is not extensively detailed in the literature, the established behavior of the cyclosporin family suggests a similar pattern of conformational adaptation.
Table 1: Solvent-Dependent Conformational Characteristics of Cyclosporins
| Solvent Type | Predominant Conformation | Key Structural Features |
|---|---|---|
| Apolar (e.g., Chloroform) | "Closed" | Multiple intramolecular hydrogen bonds; Compact structure with a cis-peptide bond. nih.govnih.gov |
Influence of Metal Ion Complexation on Conformation and Peptide Bond Isomerization
The interaction with metal ions is another significant factor that modulates the conformation of cyclosporins. The peptide backbone contains numerous carbonyl oxygen atoms that can act as ligands for metal cations. This complexation can induce substantial structural rearrangements, including the isomerization of N-methylated peptide bonds from cis to trans. nih.govnih.gov
Research on Cyclosporin A has shown that its conformation changes dramatically upon binding with various metal ions, including Mg(II), Ce(III), Ca(II), Pb(II), and Sr(II). nih.govnih.govresearchgate.net The metal ion typically coordinates with several carbonyl oxygens within the cyclic structure, forcing the peptide ring into a conformation that would not be stable in the absence of the ion. nih.gov This interaction can be a key step in the transition to an "all-trans" peptide bond conformation, which is often associated with biological activity. nih.gov
Table 2: Effects of Metal Ion Complexation on Cyclosporin Conformation
| Metal Ion | Observed Effect on Cyclosporin A | Reference |
|---|---|---|
| Mg(II) | Forms a 1:1 complex, altering the peptide structure and inducing conformational changes. | nih.gov |
| Ce(III) | Forms a 1:1 complex, leading to different conformational changes and cis-trans conversions compared to Mg(II). | nih.gov |
| Ca(II) | Interacts with the cyclosporin, resulting in an "open" conformation with all-trans peptide bonds. | researchgate.net |
Conformational Stability of the Trifluoroacetic Acid Salt Form
Iso Cyclosporin H is often supplied as a trifluoroacetic acid (TFA) salt. nih.govcymitquimica.com TFA is a common counterion used in the purification of peptides by reverse-phase high-performance liquid chromatography (HPLC). The formation of a salt involves the protonation of one or more basic sites on the peptide, likely the nitrogen atoms of the amide groups or other amine functionalities, with the trifluoroacetate anion providing charge balance.
Specific research detailing the precise conformational effects and stability of the TFA salt form of Iso Cyclosporin H is not widely available in the current scientific literature. However, salt formation can generally influence the stability and solubility of a peptide. The presence of the counterion can affect the local electrostatic environment and potentially influence the hydrogen-bonding network, which in turn could favor certain conformations over others. The hygroscopic nature of the TFA salt may also play a role in its solid-state stability and conformational preferences. cymitquimica.com Detailed structural analysis, for example through X-ray crystallography or solid-state NMR of Iso Cyclosporin H TFA salt, would be required to fully elucidate the specific conformational features imparted by the trifluoroacetate counterion.
Molecular and Cellular Mechanisms of Action in Research Contexts
Interactions with Immunophilins, Specifically Cyclophilins
The primary intracellular receptors for cyclosporins are the cyclophilin (CyP) proteins. The binding affinity and the conformational consequences of this interaction are central to the compound's mechanism of action. While direct and extensive research on Iso Cyclosporin (B1163) H is limited, the well-documented interactions of its parent compounds, particularly Cyclosporin A (CsA), provide a foundational understanding.
Binding affinity studies are crucial for quantifying the strength of the interaction between a cyclosporin derivative and various cyclophilin isoforms. Research has extensively characterized the binding of Cyclosporin A to different cyclophilins. For instance, the dissociation constant (Kd) for the Cyclosporin A/cyclophilin A complex has been reported to be 36.8 nM. nih.gov Further studies have determined Kd values of 9.8 nM and 90.8 nM for cyclophilins B and C, respectively. nih.gov
Another cyclosporin analogue, E-ISA247 (voclosporin), demonstrates a binding affinity to Cyclophilin A (CypA) with a Kd value of 15 ± 4 nM, which is comparable to that of CsA (13 ± 4 nM). nih.gov In contrast, its stereoisomer, Z-ISA247, binds to CypA with a significantly lower affinity, showing a fourfold higher dissociation constant (Kd = 61 ± 9 nM). nih.gov
Specific binding affinity data for Iso Cyclosporin H with cyclophilin isoforms is not extensively available in current literature. However, it is known that Cyclosporin H, a closely related compound, lacks the immunosuppressive activity characteristic of Cyclosporin A, suggesting that even if binding to cyclophilins occurs, the functional consequence is different. medchemexpress.comtocris.com
Table 1: Binding Affinities of Select Cyclosporins with Cyclophilin Isoforms
| Compound | Cyclophilin Isoform | Dissociation Constant (Kd) | Reference |
|---|---|---|---|
| Cyclosporin A | Cyclophilin A | 13 ± 4 nM / 36.8 nM | nih.govnih.gov |
| Cyclosporin A | Cyclophilin B | 9.8 nM | nih.gov |
| Cyclosporin A | Cyclophilin C | 90.8 nM | nih.gov |
| E-ISA247 (Voclosporin) | Cyclophilin A | 15 ± 4 nM | nih.gov |
| Z-ISA247 | Cyclophilin A | 61 ± 9 nM | nih.gov |
The interaction between cyclosporins and cyclophilins is not a simple lock-and-key mechanism; it involves significant conformational changes in the drug molecule. NMR and X-ray crystallography studies of Cyclosporin A have revealed a marked difference between its conformation when free in organic solvents and when bound to cyclophilin. nih.gov This transition is characterized by a shift from a structure with a maximum number of intramolecular hydrogen bonds to one that favors intermolecular hydrogen bonding with the protein. core.ac.uk The binding process itself can be complex, with evidence suggesting that CsA binds to its receptor protein, cyclophilin 18 (Cyp18), in two distinct kinetic phases, which is attributed to the conformational heterogeneity of the ligand in solution. nih.gov A key event in this conformational shift is the change of the MeLeu-9 peptide bond from a cis to a trans conformation. nih.gov These induced structural changes are critical for the formation of the composite surface on the CsA-CyP complex that subsequently interacts with downstream targets like calcineurin.
Cyclophilin D (CypD) is a unique isoform located within the mitochondrial matrix. nih.gov It is a key regulator of the mitochondrial permeability transition pore (mPTP), a large, non-specific channel in the inner mitochondrial membrane. frontiersin.org The binding of compounds like Cyclosporin A to CypD inhibits its activity and desensitizes the mPTP to opening stimuli, such as high calcium levels and oxidative stress. nih.govfrontiersin.org This regulatory role makes CypD a critical factor in cellular life and death decisions, as prolonged opening of the mPTP leads to the dissipation of the mitochondrial membrane potential, cessation of ATP synthesis, and eventual cell death. frontiersin.org Genetic studies have confirmed that CypD is the mitochondrial receptor for CsA and is responsible for the modulation of the mPTP. nih.gov While CypD is a well-established target for CsA, specific studies detailing the interaction and functional consequences of Iso Cyclosporin H binding to CypD are not prominently featured in the literature.
Modulation of Downstream Signaling Pathways
The canonical immunosuppressive effect of certain cyclosporins is mediated through the modulation of specific downstream signaling pathways, primarily the calcineurin-NFAT pathway.
The primary mechanism for the immunosuppressive action of Cyclosporin A is the inhibition of calcineurin (also known as protein phosphatase 2B). rndsystems.com This inhibition is not carried out by CsA alone. First, CsA must form a heterodimeric complex with a cyclophilin (typically CyPA). nih.govnih.gov This CsA-CyP complex then binds to calcineurin, physically obstructing its phosphatase active site. core.ac.ukresearchgate.net Calcineurin inhibition requires the presence of both the A and B subunits of the enzyme. nih.gov The immunosuppressive activity of various cyclosporins has been directly correlated with their ability to form these inhibitory complexes that target calcineurin's enzymatic function. rndsystems.com
Crucially, Cyclosporin H has been shown to lack the immunosuppressive activity of Cyclosporin A. medchemexpress.comtocris.com This strongly implies that Iso Cyclosporin H, as an isomer, also does not inhibit calcineurin phosphatase activity. Its biological activities are directed elsewhere, such as the inhibition of the formyl peptide receptor 1 (FPR-1). medchemexpress.com
The inhibition of calcineurin has a direct and critical impact on T-cell activation through the Nuclear Factor of Activated T-cells (NFAT) family of transcription factors. nih.gov In resting cells, NFAT proteins are phosphorylated and reside in the cytoplasm. nih.gov Upon T-cell activation, intracellular calcium levels rise, activating calcineurin. nih.gov Calcineurin then dephosphorylates NFAT, exposing a nuclear localization signal. researchgate.net This allows NFAT to translocate from the cytoplasm to the nucleus, where it binds to promoter regions of genes essential for the immune response, such as Interleukin-2 (B1167480) (IL-2). researchgate.netnih.gov
By inhibiting calcineurin, the Cyclosporin A-cyclophilin complex prevents the dephosphorylation of NFAT. nih.gov As a result, NFAT remains in the cytoplasm, its nuclear translocation is blocked, and the transcription of key cytokine genes is suppressed, leading to immunosuppression. nih.gov Given that Iso Cyclosporin H is not expected to inhibit calcineurin, it would consequently not affect the dephosphorylation or nuclear translocation of NFAT, distinguishing its mechanism of action from classical immunosuppressants like Cyclosporin A.
Influence on JNK and p38 Signaling Pathways in Research Models
Currently, there is a lack of direct scientific literature investigating the specific influence of Iso Cyclosporin H TFA Salt on the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are critical in mediating cellular responses to stress signals, inflammation, and apoptosis. nih.gov
In contrast, the related compound, Cyclosporin A, has been studied for its effects on these pathways. Research has shown that Cyclosporin A can inhibit the activation of both JNK and p38 pathways in certain cell types, such as T-cells, which is a component of its broader immunosuppressive and anti-inflammatory effects. researchgate.netnih.gov For instance, in a study on human trophoblast cells, Cyclosporin A was found to reduce the activation of JNK and p38, thereby protecting the cells from oxidative stress-induced apoptosis. nih.gov Another study indicated that Cyclosporin A-induced apoptosis in cardiomyoblasts involved the activation of ERK and p38 MAPK pathways, while inactivating the JNK pathway. nih.gov This highlights the context-dependent nature of Cyclosporin A's influence on these signaling cascades.
Given that Iso Cyclosporin H is an isomer of Cyclosporin H and is structurally different from Cyclosporin A, it cannot be assumed to have the same effects on the JNK and p38 pathways. The distinct mechanism of action of Cyclosporin H, which involves the formyl peptide receptor 1 (FPR-1), suggests that its influence on intracellular signaling would likely differ significantly from that of Cyclosporin A, which primarily targets calcineurin. medchemexpress.com Further research is required to elucidate the specific interactions, if any, of this compound with the JNK and p38 signaling cascades.
Comparative Analysis of Immunosuppressive Mechanisms of Iso Cyclosporin H Versus Cyclosporin A
The immunosuppressive action of Cyclosporin A is well-established and centers on its ability to inhibit calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase. drugbank.comresearchgate.net Upon entering a T-lymphocyte, Cyclosporin A binds to the immunophilin, cyclophilin. nih.gov This Cyclosporin A-cyclophilin complex then binds to and inhibits calcineurin. researchgate.net The inhibition of calcineurin prevents the dephosphorylation of the nuclear factor of activated T-cells (NFAT), a transcription factor. drugbank.com Consequently, NFAT cannot translocate to the nucleus to induce the transcription of genes for pro-inflammatory cytokines, most notably interleukin-2 (IL-2). nih.gov The suppression of IL-2 production is a key factor in the inhibition of T-cell activation and proliferation, which forms the basis of Cyclosporin A's potent immunosuppressive effects. drugbank.com
In stark contrast, Cyclosporin H , the closely related isomer of Iso Cyclosporin H, does not exhibit this mechanism of action. It has an extremely low affinity for cyclophilin and therefore does not inhibit calcineurin or subsequent T-cell activation pathways. nih.gov Research has demonstrated that Cyclosporin H lacks the immunosuppressant activity characteristic of Cyclosporin A. medchemexpress.combio-techne.comselleckchem.comrndsystems.com Instead, the primary molecular target of Cyclosporin H is the formyl peptide receptor 1 (FPR-1), for which it acts as a selective and potent antagonist. medchemexpress.com FPR-1 is a G protein-coupled receptor involved in chemotaxis and the inflammatory response of phagocytic leukocytes. By inhibiting FPR-1, Cyclosporin H can modulate inflammatory responses mediated by this receptor. medchemexpress.com For example, it has been shown to inhibit the binding and activation of FPR-1 by its agonist N-formyl-methionyl-leucyl-phenylalanine (fMLP). medchemexpress.comnih.gov
Furthermore, studies on Isocyclosporin A , an isomer of Cyclosporin A formed under acidic conditions, have shown that it completely lacks immunosuppressive properties. researchgate.net This is due to the N→O acyl shift that alters the molecule's conformation, preventing it from binding effectively to cyclophilin. researchgate.net Given that Iso Cyclosporin H is an isomer of Cyclosporin H, and considering the lack of immunosuppressive activity in both Cyclosporin H and Isocyclosporin A, it is highly probable that this compound also lacks the calcineurin-inhibiting immunosuppressive mechanism of Cyclosporin A.
| Feature | Cyclosporin A | Cyclosporin H / Iso Cyclosporin H (inferred) |
|---|---|---|
| Primary Molecular Target | Calcineurin (via Cyclophilin binding) drugbank.comnih.gov | Formyl Peptide Receptor 1 (FPR-1) medchemexpress.com |
| Mechanism of Action | Inhibition of T-cell activation by blocking IL-2 gene transcription nih.gov | Antagonism of FPR-1, modulating chemotaxis and inflammation medchemexpress.comnih.gov |
| Immunosuppressive Activity | Potent drugbank.com | Lacking medchemexpress.combio-techne.comselleckchem.comrndsystems.com |
Investigation of Iso Cyclosporin H as a Pharmacological Probe
While there is no specific research available detailing the use of this compound as a pharmacological probe, its potential in this capacity can be inferred from the activities of its related compounds, Cyclosporin A and Cyclosporin H.
Cyclosporin A has been instrumental as a pharmacological probe for investigating intracellular signaling pathways. nih.gov Its specific inhibition of calcineurin has allowed researchers to dissect the role of this phosphatase in various cellular processes, most notably T-cell activation. nih.gov The use of Cyclosporin A as a research tool was crucial in identifying and understanding the components of the calcium-calmodulin-calcineurin-NFAT signaling pathway. nih.gov
Given that Cyclosporin H is a selective and potent inhibitor of the formyl peptide receptor 1 (FPR-1), it holds significant value as a pharmacological probe for studying the functions of this receptor. medchemexpress.com Researchers can use Cyclosporin H to investigate the role of FPR-1 in inflammatory processes, innate immunity, and host defense without the confounding immunosuppressive effects of Cyclosporin A. medchemexpress.com Its selectivity allows for the specific interrogation of FPR-1 mediated signaling and cellular responses.
Based on the properties of Cyclosporin H, This compound could potentially serve as a valuable pharmacological probe. If it retains the FPR-1 inhibitory activity of Cyclosporin H, it could be utilized in research to:
Selectively block FPR-1 in in vitro and in vivo models to study its physiological and pathophysiological roles.
Differentiate FPR-1 mediated effects from those of other formyl peptide receptors.
Investigate the downstream signaling pathways activated by FPR-1.
However, it is crucial to first experimentally validate the binding affinity, selectivity, and potency of this compound for FPR-1. Such studies would be necessary to establish its utility and reliability as a pharmacological probe for the scientific community.
| Compound | Established Use as a Pharmacological Probe | Potential Use of Iso Cyclosporin H (Inferred) |
|---|---|---|
| Cyclosporin A | Probe for calcineurin-NFAT signaling pathway nih.gov | As a selective probe for Formyl Peptide Receptor 1 (FPR-1) to study its role in inflammation and innate immunity. |
| Cyclosporin H | Probe for Formyl Peptide Receptor 1 (FPR-1) medchemexpress.com |
Advanced Analytical Methodologies for Iso Cyclosporin H Tfa Salt Research
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are fundamental in the analysis of Iso Cyclosporin (B1163) H TFA Salt, providing the means to separate it from other cyclosporin isomers and related impurities. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are two powerful techniques utilized for this purpose.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
The development of a robust and validated HPLC method is crucial for the routine analysis and quality control of Iso Cyclosporin H TFA Salt. A stability-indicating reversed-phase HPLC (RP-HPLC) method has been developed for the determination of Cyclosporin A and its impurities, including Cyclosporin H and Iso-Cyclosporin H colab.wsnih.gov. This method can be adapted and optimized specifically for the analysis of this compound.
Method development for this compound would typically involve the screening of various stationary phases, mobile phase compositions, and temperatures to achieve optimal separation from its closely related isomers. A common challenge in the HPLC analysis of cyclosporins is peak broadening, which can be attributed to the existence of multiple conformers in solution researchgate.net. Operating the column at an elevated temperature, often around 75-80°C, can help to overcome this by promoting a single conformation, leading to sharper peaks and improved resolution nih.gov.
A typical HPLC method for the analysis of Iso Cyclosporin H and its related compounds might employ a C18 stationary phase with a mobile phase consisting of an organic solvent like acetonitrile or a mixture of tetrahydrofuran and an aqueous component containing an acid modifier such as phosphoric acid nih.gov. The use of trifluoroacetic acid (TFA) as a counter-ion in the sample can influence the chromatographic behavior, and its presence should be considered during method development. While TFA is a common mobile phase additive that can improve peak shape for peptides, its presence in the sample as a salt may affect retention times and interactions with the stationary phase.
Validation of the developed HPLC method is a critical step to ensure its reliability and reproducibility. According to international guidelines, validation would include the assessment of the following parameters:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as its isomers and degradation products.
Linearity: The demonstration of a linear relationship between the concentration of this compound and the detector response over a defined range.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
A validated HPLC method for Iso-Cyclosporin H, as an impurity of Cyclosporin A, has demonstrated linearity, precision, accuracy, and a low limit of detection and quantitation, making it suitable for quality control purposes nih.gov.
Table 1: Illustrative HPLC Method Parameters for Cyclosporin Isomer Analysis
| Parameter | Condition |
| Column | Lichrospher RP-18 (4mm x 250mm; 5µm) |
| Mobile Phase | Tetrahydrofuran:Phosphoric Acid (0.05M) (44:56, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 75°C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
This table is based on a method developed for the analysis of Cyclosporin A and its impurities, including Iso-Cyclosporin H, and serves as a representative example. nih.gov
Supercritical Fluid Chromatography (SFC) Applications for Peptide Separation
Supercritical fluid chromatography (SFC) has emerged as a powerful alternative to HPLC for the separation of complex mixtures, including peptides and their isomers researchgate.netscirp.orgscirp.org. SFC utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher efficiencies compared to HPLC researchgate.netscirp.orgscirp.org.
For the separation of cyclosporin analogs, including Cyclosporin H, SFC has demonstrated significant advantages. A study on the separation of five naturally occurring cyclosporin analogs (A, B, C, D, and H) showcased the effectiveness of SFC in achieving baseline separation in a single injection researchgate.netscirp.org. This is a notable improvement over traditional HPLC methods that often require multiple chromatographic steps for such complex separations.
The development of an SFC method for this compound would involve optimizing parameters such as the stationary phase, the organic modifier in the mobile phase, temperature, and back pressure. In the study of cyclosporin analogs, a bare silica stationary phase was found to be effective, with ethanol-modified carbon dioxide as the mobile phase researchgate.netscirp.org. Interestingly, both column temperature and back pressure were found to significantly improve peak shape and resolution, which is not always the case in SFC separations researchgate.netscirp.org. An increase in temperature, similar to HPLC, can influence the conformation of the cyclic peptide, leading to better chromatography researchgate.net.
The elution order in SFC for cyclosporin analogs generally follows a normal-phase mechanism, with more polar compounds eluting later. However, exceptions can occur due to the complex three-dimensional structures of these molecules researchgate.net. The presence of the TFA salt would need to be considered, as it could influence the polarity of the analyte and its interaction with the stationary phase.
Table 2: Exemplary SFC Conditions for Cyclosporin Analog Separation
| Parameter | Condition |
| Column | Bare Silica |
| Mobile Phase | CO2 modified with Ethanol (gradient elution) |
| Flow Rate | 2 mL/min |
| Column Temperature | 80°C |
| Back Pressure | 300 bar |
| Detection | UV at 220 nm |
This table is based on a method developed for the separation of five cyclosporin analogs, including Cyclosporin H, and provides a starting point for the analysis of Iso Cyclosporin H. researchgate.netscirp.org
Mass Spectrometry for Identification, Quantification, and Isomer Differentiation
Mass spectrometry (MS) is an indispensable tool in the analysis of this compound, offering high sensitivity and specificity for identification, quantification, and, crucially, the differentiation of isomers.
Electrospray Ionization Mass Spectrometry (ESI-MS) and Tandem Mass Spectrometry (MS/MS)
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of peptides like Iso Cyclosporin H, as it allows for the generation of intact molecular ions with minimal fragmentation. In ESI-MS, this compound would typically be observed as protonated molecules, [M+H]+, or adducts with cations like sodium, [M+Na]+ acs.orgconicet.gov.ar. The presence of TFA as a counterion can sometimes lead to the formation of TFA adducts or influence the ionization efficiency, which should be considered during data interpretation.
Tandem mass spectrometry (MS/MS) is essential for structural elucidation and confirmation of the identity of Iso Cyclosporin H. In an MS/MS experiment, the molecular ion of interest is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" of the molecule's structure. For cyclosporins, the fragmentation patterns can be complex due to their cyclic nature and the presence of unusual amino acids cas.cz. However, detailed analysis of these patterns can help to confirm the amino acid sequence and identify the specific cyclosporin analog.
While the MS/MS spectra of cyclosporin isomers can be very similar, subtle differences in the relative abundances of fragment ions can sometimes be used for differentiation cas.cz. However, for closely related isomers like Iso Cyclosporin H and Cyclosporin H, differentiation by MS/MS alone can be challenging conicet.gov.ar.
Ion Mobility-Mass Spectrometry (IM-MS) for Isomer Separation and Conformational Analysis
Ion mobility-mass spectrometry (IM-MS) is a powerful technique that separates ions not only by their mass-to-charge ratio (m/z) but also by their size, shape, and charge in the gas phase. This additional dimension of separation makes it particularly valuable for distinguishing between isomers that have the same mass but different three-dimensional structures.
In the context of Iso Cyclosporin H, IM-MS can be used to separate it from its structural isomer, Cyclosporin H. A study utilizing differential mobility spectrometry (DMS), a type of ion mobility, successfully demonstrated the separation of Cyclosporin A, Cyclosporin H (which are enantiomers), and isocyclosporin A (a structural isomer of both) acs.org. This approach can be directly applied to the separation of Iso Cyclosporin H from Cyclosporin H.
The separation in IM-MS is based on the different drift times of the ions through a gas-filled drift tube under the influence of an electric field. Isomers with different shapes will experience different numbers of collisions with the drift gas, leading to different drift times. This allows for their separation even when they are indistinguishable by mass spectrometry alone.
Furthermore, IM-MS can provide insights into the conformational landscape of Iso Cyclosporin H. The presence of multiple peaks in the ion mobilogram for a single compound can indicate the existence of different stable conformers in the gas phase acs.org. This information is valuable for understanding the structure-activity relationship of the molecule.
Strategies for Distinguishing Iso Cyclosporin H from Related Cyclosporin Isomers (e.g., Doubly Protonated Ions, Post-Column Metal Salt Addition)
Given the challenge of differentiating cyclosporin isomers, several specific mass spectrometric strategies have been developed. These can be applied to distinguish Iso Cyclosporin H from its related isomers.
One effective strategy involves the analysis of doubly protonated ions ([M+2H]2+). It has been observed that the N→O peptidyl shift, which can lead to the interconversion of cyclosporin isomers in the ion source, is suppressed in doubly protonated ions acs.orgnih.govnih.gov. Therefore, analyzing the fragmentation patterns of the [M+2H]2+ ions of Iso Cyclosporin H and its isomers can provide a more reliable means of differentiation. Specific fragment ions may be unique to one isomer, allowing for their unambiguous identification acs.orgnih.govnih.gov.
Another powerful technique is the post-column addition of metal salts prior to ESI-MS analysis conicet.gov.ar. The formation of metal adducts can vary significantly between cyclosporin isomers due to differences in their three-dimensional structures and the availability of binding sites. For example, it has been shown that Cyclosporin A forms complexes with divalent metal ions like Ca(II), Cu(II), and Zn(II), while its isomer, isocyclosporin A, does not form these complexes under the same conditions conicet.gov.ar. This differential complexation can be used to distinguish between the isomers in a mixture. This approach could be explored for the differentiation of Iso Cyclosporin H from Cyclosporin H, as their structural differences may lead to distinct metal-binding affinities.
Table 3: Summary of
| Technique | Application | Key Advantages |
| HPLC | Separation and purity assessment | Robust, validated methods available, good for routine analysis. |
| SFC | Rapid separation of isomers | Faster than HPLC, high efficiency. |
| ESI-MS/MS | Identification and structural confirmation | High sensitivity and specificity, provides fragmentation data. |
| IM-MS | Isomer separation and conformational analysis | Separates based on size and shape, ideal for distinguishing isomers. |
| MS with Doubly Protonated Ions | Isomer differentiation | Suppresses in-source isomerization, provides unique fragment ions. |
| MS with Post-Column Metal Salt Addition | Isomer differentiation | Exploits differences in metal-binding affinities between isomers. |
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS)
MALDI-TOF-MS has emerged as a powerful tool for the analysis of large biomolecules, including cyclic peptides such as cyclosporins. This soft ionization technique allows for the desorption and ionization of intact molecules with minimal fragmentation, providing accurate molecular weight determination. wikipedia.org
In the context of Iso Cyclosporin H, MALDI-TOF-MS offers a rapid and sensitive method for its identification and characterization. The general workflow involves co-crystallizing the analyte with a suitable matrix material on a target plate. A pulsed laser then irradiates the sample, leading to the desorption and ionization of the analyte molecules, which are subsequently accelerated in a time-of-flight analyzer to determine their mass-to-charge ratio. wikipedia.org
Research on cyclosporin analysis has demonstrated the utility of MALDI-TOF-MS for their detection in various matrices. For instance, in the analysis of Cyclosporin A, a closely related compound, 2,5-dihydroxybenzoic acid (DHBA) has been successfully employed as a matrix, often dissolved in a mixture of acetonitrile and an aqueous solution of 0.5% TFA.
A significant analytical challenge in the study of Iso Cyclosporin H is its potential isomerization from its parent compound, Cyclosporin H. Standard mass spectrometry analysis of the singly protonated ions, [M+H]⁺, often fails to distinguish between the two isomers due to a rapid conversion of Cyclosporin H to Iso Cyclosporin H in the acidic conditions of the analysis. researchgate.net This N→O acyl shift is a known phenomenon for cyclosporins containing the amino acid MeBmt. researchgate.net
However, studies have shown that analyzing the doubly protonated ions, [M+2H]²⁺, can overcome this limitation. The N→O acyl shift is reportedly suppressed in the doubly protonated species, allowing for their unambiguous differentiation through tandem mass spectrometry (MS/MS) fragmentation patterns. researchgate.net This approach provides a more reliable method for the specific identification and characterization of Iso Cyclosporin H.
Table 1: Key Parameters in MALDI-TOF-MS Analysis of Cyclosporins
| Parameter | Description | Relevance to Iso Cyclosporin H Analysis |
| Matrix | A crystalline substance that absorbs the laser energy and facilitates the desorption and ionization of the analyte. | Common matrices for peptides include α-cyano-4-hydroxycinnamic acid (CHCA) and 2,5-dihydroxybenzoic acid (DHBA). The choice of matrix can significantly impact ionization efficiency and spectral quality. |
| Laser Fluence | The energy density of the laser beam. | Optimization is crucial to achieve sufficient ionization without causing excessive fragmentation of the cyclic peptide structure. |
| Ionization Mode | Typically positive ion mode for peptides, detecting protonated molecules ([M+H]⁺, [M+2H]²⁺) or adducts with other cations (e.g., [M+Na]⁺, [M+K]⁺). | Analysis of doubly protonated ions ([M+2H]²⁺) is critical for distinguishing Iso Cyclosporin H from Cyclosporin H. researchgate.net |
| Analyzer | Time-of-Flight (TOF) is commonly used, separating ions based on their mass-to-charge ratio as they travel a fixed distance. | Provides high mass accuracy, which is essential for confirming the elemental composition of the molecule. |
Impact of Counter-Ion on Analytical Reproducibility and Interpretation
The presence of a counter-ion, such as trifluoroacetate (TFA), is a common consequence of the synthetic and purification processes for peptides, particularly those employing reversed-phase high-performance liquid chromatography (RP-HPLC). While necessary for achieving high purity, residual TFA can significantly impact the analytical results.
Trifluoroacetate residues can have several detrimental effects on mass spectrometry data, leading to challenges in both qualitative and quantitative analysis.
One of the primary issues is ion suppression . TFA is a strong ion-pairing agent and can form stable ion pairs with the positively charged analyte molecules in the gas phase. This reduces the number of free analyte ions that reach the detector, leading to a significant decrease in signal intensity.
Another common phenomenon is the formation of TFA adducts . These are observed in the mass spectrum as peaks corresponding to the analyte molecule with one or more TFA molecules attached (e.g., [M+TFA+H]⁺). The presence of these adducts can complicate spectral interpretation by splitting the analyte signal across multiple species, thereby reducing the intensity of the primary molecular ion peak and potentially leading to misidentification or inaccurate quantification. Adjusting instrumental parameters, such as the cone gas flow, may help in reducing the level of TFA adducts observed in the mass spectrum.
To mitigate the negative effects of TFA on analytical reproducibility and data interpretation, careful optimization of the sample preparation protocol is essential. The goal is to minimize the concentration of TFA in the final sample that is subjected to analysis without compromising the integrity of the analyte.
Several strategies can be employed for the removal or reduction of TFA from peptide samples:
Lyophilization: Repeated cycles of dissolving the sample in a suitable solvent (e.g., water or a weak acid solution) and then lyophilizing it can help to remove volatile TFA.
Ion-Exchange Chromatography: This technique can be used to replace the TFA counter-ion with a more MS-friendly counter-ion, such as acetate (B1210297) or chloride.
Solid-Phase Extraction (SPE): Cartridges with a suitable stationary phase can be used to bind the peptide while the TFA is washed away. The purified peptide is then eluted with a different solvent system.
Washing Procedures for MALDI-TOF-MS: For MALDI-TOF-MS analysis, a simple and effective method involves washing the dried sample spot on the target plate with a small volume of cold, aqueous 0.1% TFA. bu.edu Since the matrix and analyte are less soluble in the aqueous solution, this can effectively remove more soluble TFA salts without significantly disturbing the co-crystallized sample.
Use of ZipTips: These are small, disposable pipette tips containing a small amount of chromatography resin. They can be used to desalt and concentrate peptide samples, effectively removing TFA prior to MS analysis. igem.org
Table 2: Comparison of TFA Removal/Mitigation Strategies
| Method | Principle | Advantages | Disadvantages |
| Repeated Lyophilization | Removal of volatile TFA through sublimation. | Simple and does not require specialized equipment. | May not be completely effective in removing all TFA. |
| Ion-Exchange | Replacement of TFA with a different counter-ion. | Can be highly effective in removing TFA. | May require method development and can lead to sample loss. |
| Solid-Phase Extraction | Differential binding of the peptide and TFA to a solid support. | Can be rapid and effective for desalting. | Potential for sample loss and requires appropriate cartridge selection. |
| MALDI Spot Washing | Differential solubility of the sample and TFA on the target plate. | Simple, fast, and performed directly on the target. | May not be suitable for all matrices and could potentially disturb the sample spot if not done carefully. |
| ZipTip Purification | Desalting and concentration using a small chromatography bed. | Fast, efficient for small sample volumes, and effective at TFA removal. | Can be costly for high-throughput applications. |
By carefully selecting and optimizing the sample preparation method, the interference from the TFA counter-ion can be minimized, leading to more accurate, reproducible, and interpretable data in the advanced analytical characterization of this compound.
Preclinical Research Applications and Models
Investigation as a Potential Prodrug of Cyclosporin (B1163) A in Preclinical Systems
There is no scientific evidence or research to suggest that Iso Cyclosporin H TFA Salt has been investigated as a potential prodrug of Cyclosporin A in preclinical systems. A prodrug is an inactive or less active compound that is metabolized into an active drug within the body.
Use as a Reference Standard in Analytical Method Development and Quality Control Research
Iso Cyclosporin H is primarily utilized as a reference standard in analytical chemistry, particularly for the development and validation of analytical methods and for quality control in pharmaceutical research and manufacturing. aquigenbio.comsynzeal.com Its main application is in the context of Cyclosporin A analysis, where it serves as a specified impurity standard.
The development of robust analytical methods, such as High-Performance Liquid Chromatography (HPLC), is essential for ensuring the purity and quality of pharmaceutical products like Cyclosporin A. researchgate.net In this context, Iso Cyclosporin H is used to identify and quantify its presence as an impurity in Cyclosporin A formulations. researchgate.net
The availability of well-characterized reference standards like Iso Cyclosporin H is crucial for regulatory compliance and for ensuring the consistency of drug formulations. cleanchemlab.comcleanchemlab.com It is used in various stages of drug development, including Abbreviated New Drug Application (ANDA) filings, method validation, and stability studies. synzeal.com
Below is a table summarizing the analytical applications of Iso Cyclosporin H.
| Application Area | Specific Use | Importance |
| Analytical Method Development | To develop and optimize chromatographic methods (e.g., HPLC) for the separation of Cyclosporin A from its impurities. researchgate.net | Ensures the specificity and accuracy of the analytical method. |
| Method Validation | Used to validate the performance characteristics of analytical methods, including selectivity, linearity, and accuracy. synzeal.comresearchgate.net | Confirms that the analytical method is suitable for its intended purpose. |
| Quality Control (QC) | Serves as a reference standard for the routine quality control testing of Cyclosporin A drug substance and drug products. aquigenbio.comsynzeal.com | Allows for the identification and quantification of Iso Cyclosporin H as a potential impurity, ensuring product quality and safety. |
| Impurity Profiling | Employed in the identification and characterization of impurities in Cyclosporin A. synzeal.com | Helps in understanding the degradation pathways and impurity profile of the active pharmaceutical ingredient. |
| Regulatory Submissions | Utilized in the documentation for regulatory submissions, such as ANDAs, to demonstrate control over impurities. synzeal.com | Fulfills regulatory requirements for the characterization and control of drug impurities. |
Application in Comparative Studies with Novel Cyclosporin Derivatives
Thorough investigation of scientific databases and research publications did not yield specific studies that directly compare this compound with a range of novel cyclosporin derivatives. The existing body of research on cyclosporins offers insights into the structure-activity relationships within this family of cyclic peptides, but specific data points and comparative tables for this compound are not available.
What is known is that the parent compound, Cyclosporin H, exhibits a significantly different biological profile from Cyclosporin A. Notably, Cyclosporin H is recognized for its lack of significant immunosuppressive activity. Instead, it has been identified as a viral transduction enhancer, capable of increasing the efficiency of lentiviral transduction in human hematopoietic stem and progenitor cells. This functional divergence from Cyclosporin A underscores the importance of the stereochemistry at specific amino acid residues within the cyclosporin structure.
The isomerization from Cyclosporin H to Iso Cyclosporin H involves a structural rearrangement that could further alter its biological activity. However, without direct comparative studies, the nature and extent of these potential differences in activity, particularly in relation to newly developed cyclosporin analogues, remain speculative.
In the absence of direct comparative research, the scientific community's understanding of this compound's potential is limited. Future preclinical research would be necessary to elucidate its biological properties and to determine its efficacy and potency relative to both established and novel cyclosporin derivatives. Such studies would be crucial in identifying any unique therapeutic potential or research applications for this specific compound.
Future Directions and Research Opportunities
Exploration of Novel Synthetic Routes with Reduced TFA Dependency
The synthesis of peptides, including cyclic peptides like Iso Cyclosporin (B1163) H, often concludes with a deprotection and cleavage step from the solid-phase resin. Trifluoroacetic acid (TFA) is a standard reagent for this process due to its effectiveness in removing acid-labile protecting groups, such as the tert-butoxycarbonyl (Boc) group. nih.gov This process results in the formation of the corresponding TFA salt of the peptide. However, there are growing environmental and handling concerns associated with TFA, as it is a persistent per- and polyfluorinated alkyl substance (PFAS). opnme.com Consequently, future research is increasingly focused on developing synthetic routes that minimize or eliminate the use of TFA.
Several alternative, "greener" cleavage protocols are under investigation:
Dilute HCl in Fluoro Alcohols: A promising method involves the use of 0.1 N hydrochloric acid (HCl) in fluoro alcohols like hexafluoroisopropanol (HFIP) or trifluoroethanol (TFE). researchgate.netnih.gov This reagent mixture has been shown to cleanly and rapidly remove common protecting groups and cleave peptides from various resin linkers. nih.gov Adopting this method for Iso Cyclosporin H synthesis would yield an HCl salt instead of a TFA salt, thereby eliminating TFA from the final step.
Subcritical Water: An innovative and environmentally benign approach uses subcritical water under acidic conditions to replace TFA in the final cleavage and deprotection step. google.com Water in its subcritical state is non-toxic, inexpensive, and effective for hydrolysis reactions, offering a significant green chemistry advantage. google.com
The exploration of these routes aims not only to reduce the environmental impact but also to potentially improve the purity and yield of the final peptide by avoiding TFA-related side reactions. google.com
| Cleavage Method | Reagents | Key Advantages |
| Standard Method | Concentrated Trifluoroacetic Acid (TFA) with scavengers | Highly effective for most protecting groups and linkers. opnme.com |
| Fluoro Alcohol Method | Dilute HCl in Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE) | TFA-free, rapid cleavage, yields HCl salt. researchgate.netnih.gov |
| Subcritical Water Method | Water or aqueous acid under subcritical temperature and pressure | Environmentally friendly, non-toxic, inexpensive. google.com |
| Alternative Acid System | Hydrofluoroboric acid (HBF4) in TFA | Effective for very acid-labile protecting groups. merckmillipore.com |
Advanced Computational Modeling of Iso Cyclosporin H Interactions and Conformations
The biological activity of cyclosporins is intrinsically linked to their three-dimensional conformation, which is highly sensitive to the surrounding environment. mdpi.com Advanced computational methods, particularly molecular dynamics (MD) simulations, are critical tools for exploring the conformational landscape of Iso Cyclosporin H.
Future research in this area will likely focus on:
Solvent-Dependent Conformational Analysis: MD simulations can model the behavior of Iso Cyclosporin H in various solvents, from nonpolar environments mimicking the interior of a cell membrane to polar aqueous solutions. mdpi.com These studies help elucidate the "chameleonic" nature of the molecule, where it may adopt different shapes to facilitate membrane permeation, a crucial step for reaching intracellular targets. mdpi.com
Receptor-Ligand Docking Simulations: Computational docking can predict how Iso Cyclosporin H binds to its potential protein targets. By simulating the interactions at the atomic level, researchers can identify key amino acid residues involved in binding and understand the energetic favorability of the complex. This information is invaluable for predicting biological activity and for the rational design of analogues with modified properties.
These computational approaches provide dynamic, atomic-level insights that are often inaccessible through experimental methods alone, guiding further biochemical and pharmacological studies.
Development of Highly Specific Probes for Investigating Cellular Targets
To understand the precise mechanism of action of Iso Cyclosporin H, it is essential to identify its direct binding partners within the cell. The development of highly specific chemical probes is a powerful strategy for achieving this goal. nih.gov This involves chemically modifying the Iso Cyclosporin H molecule to incorporate a reporter tag, such as a fluorophore or a biotin (B1667282) molecule, without significantly altering its native biological activity.
Key future directions include:
Fluorescent Probes: Synthesis of fluorescently labeled Iso Cyclosporin H, for example, by conjugating it with a fluorophore like Bodipy or Dansyl. nih.govnih.gov Such probes allow for direct visualization of the compound's subcellular localization using fluorescence microscopy and quantification of its binding to cells via flow cytometry. nih.govbiorxiv.org This helps answer critical questions about where the compound accumulates in the cell and which organelles it targets.
Biotinylated Probes for Target Identification: The creation of biotin-tagged Iso Cyclosporin H probes is a cornerstone of chemical proteomics approaches for target discovery. nih.govnih.gov The biotin tag allows the probe, along with any bound proteins, to be selectively isolated from a cell lysate using streptavidin-coated beads. nih.gov The captured proteins can then be identified by mass spectrometry, providing an unbiased map of the Iso Cyclosporin H interactome. researchgate.net The synthesis of such probes often involves attaching the biotin tag via a flexible linker arm to minimize steric hindrance and preserve the compound's natural binding interactions. researchgate.net
These chemical tools are indispensable for moving beyond phenotypic observations to a mechanistic understanding of how Iso Cyclosporin H exerts its effects at the molecular level.
| Probe Type | Reporter Tag | Application | Technique(s) |
| Fluorescent Probe | Fluorophore (e.g., Bodipy, Dansyl) | Visualization of subcellular localization and cell binding. nih.govnih.gov | Fluorescence Microscopy, Flow Cytometry |
| Affinity Probe | Biotin | Identification of direct protein binding partners. nih.gov | Pull-down assays, Mass Spectrometry |
Integration of Multi-Omics Approaches to Unravel Broader Biological Impact
The biological impact of a compound is rarely limited to a single target or pathway. A systems-level understanding of the effects of Iso Cyclosporin H can be achieved by integrating multiple "omics" technologies. nih.gov This approach provides a comprehensive snapshot of the global changes occurring in a biological system in response to the compound.
Future research should integrate the following approaches:
Proteomics: Quantitative proteomics can identify and quantify thousands of proteins in cells or tissues treated with Iso Cyclosporin H. This can reveal changes in protein expression that are downstream of the initial binding event, highlighting affected pathways and cellular machinery. nih.govnih.gov
Transcriptomics: By analyzing the complete set of RNA transcripts (the transcriptome), researchers can determine how Iso Cyclosporin H alters gene expression. This can point to the activation or repression of specific transcription factors and signaling pathways. nih.gov
Metabolomics: This approach profiles the levels of small-molecule metabolites within a cell. Treatment with Iso Cyclosporin H may alter metabolic pathways, such as lipid metabolism or energy production, which can be detected through metabolomic analysis. nih.gov
By combining data from these different omics layers, researchers can construct detailed models of the compound's mechanism of action. For instance, an integrated analysis of Cyclosporin A revealed its impact on pathways related to the cell cycle, protein processing, and cholesterol metabolism. nih.gov A similar multi-omics strategy for Iso Cyclosporin H would provide a holistic view of its biological effects, potentially uncovering novel activities or mechanisms of toxicity. researchgate.netmetabolon.com
Studies on Environmental Factors Affecting Iso Cyclosporin H Stability and Activity in Research Matrices
The reliability and reproducibility of in vitro research depend heavily on the stability of the compound being studied in the experimental matrix. Environmental factors can significantly impact the chemical integrity and conformational state of Iso Cyclosporin H, thereby affecting its activity.
Critical areas for future stability studies include:
Temperature: Cyclosporin A has shown variable stability at different temperatures, with storage at -20°C being optimal for preserving the compound in whole blood or serum samples. nih.govnih.govresearchgate.net Similar studies are needed for Iso Cyclosporin H to establish proper storage and handling protocols. Temperature can also influence the solubility and conformational equilibrium of cyclosporins. nih.govscirp.org
pH: While the solubility of cyclosporins is not highly dependent on pH due to the lack of ionizable groups, pH is a critical factor for the stability of the iso-form. mdpi.com Previous studies on related compounds have shown that iso-cyclosporins can rapidly convert back to their parent cyclosporin form upon an increase in pH. A systematic investigation of the rate of this conversion at different pH values is essential for designing appropriate buffer systems for in vitro assays.
Research Matrix Components: The composition of the research matrix, such as cell culture media, buffers, or serum, can influence compound stability. Components within these matrices could potentially interact with or degrade Iso Cyclosporin H. Stability studies using techniques like High-Performance Liquid Chromatography (HPLC) are necessary to quantify the compound's concentration over time under typical experimental conditions. nih.gov
A thorough understanding of these factors is crucial for ensuring the accuracy of experimental data and for making valid comparisons across different studies.
| Factor | Potential Impact on Iso Cyclosporin H | Research Focus |
| Temperature | Affects chemical degradation rate, solubility, and conformational state. nih.govnih.gov | Determine optimal storage and experimental temperatures. |
| pH | Critical for the stability of the iso-form; higher pH can cause conversion to Cyclosporin H. | Quantify conversion rates in different buffer systems. |
| Matrix | Components in serum or media may bind to or degrade the compound. | Assess stability in common research matrices (e.g., PBS, DMEM, human serum) over time. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
